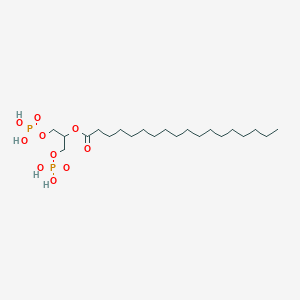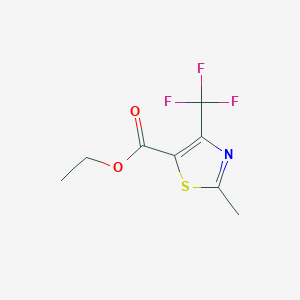
Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Vue d'ensemble
Description
Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (ETMC) is a synthetic compound used in laboratory experiments and scientific research. It is a colorless, crystalline solid with a melting point of 94°C and a boiling point of 110°C. ETMC has many applications in the field of chemistry and can be used to synthesize various compounds.
Applications De Recherche Scientifique
- Trifluoromethylpyridines, which can be synthesized using similar compounds, are key structural motifs in active agrochemical and pharmaceutical ingredients .
- More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis of Trifluoromethylpyridines
Development of Fluorinated Organic Chemicals
- Ethyl 2-methyl-4-(trifluoromethyl)benzoate, a compound similar to the one you mentioned, is used in various chemical reactions .
- It’s often used as a starting material or intermediate in the synthesis of other chemical compounds .
- Trifluoromethyl-containing compounds, such as trifluoromethylpyridines, are widely used in the development of pesticides .
- More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Synthesis of Fluorinated Benzoates
Development of Fluorinated Pesticides
Propriétés
IUPAC Name |
ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-3-14-7(13)5-6(8(9,10)11)12-4(2)15-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNJDCSKTSRSSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363345 | |
| Record name | Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
CAS RN |
117724-62-6 | |
| Record name | Ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

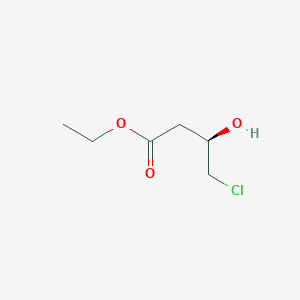
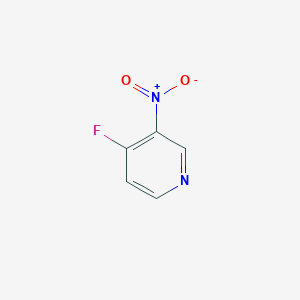
![[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium](/img/structure/B51118.png)
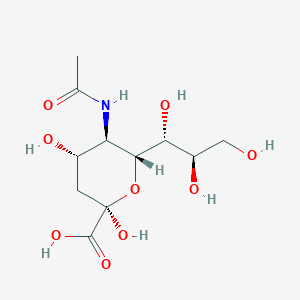
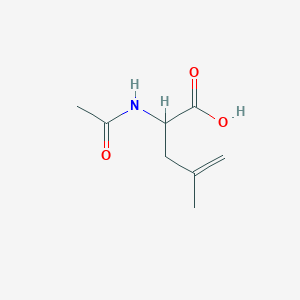

![Bicyclo[3.2.1]octan-6-amine, exo-(9CI)](/img/structure/B51125.png)
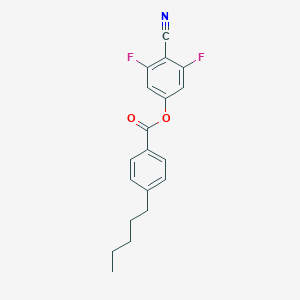
![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)
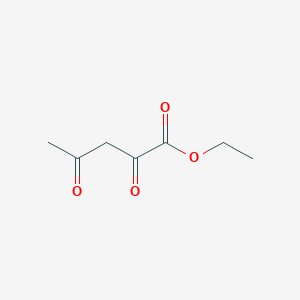
![N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B51135.png)
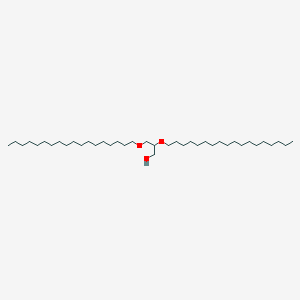
![2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B51141.png)
